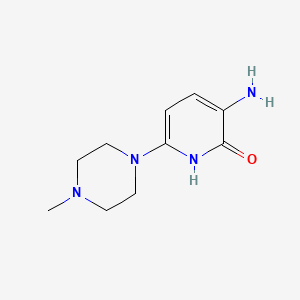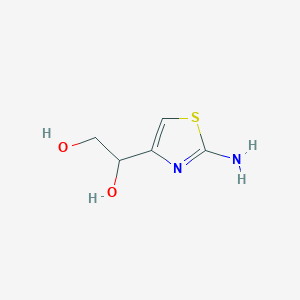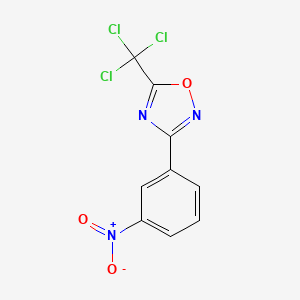
3-Amino-propanephosphonous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-propanephosphonous, also known as 3-aminopropylphosphonic acid, is an organic compound with the molecular formula C3H10NO3P. It is a phosphonic acid derivative where the hydrogen attached to the phosphorus atom is substituted by a 3-aminopropyl group. This compound is known for its role as a partial agonist of GABA B receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-propanephosphonous typically involves the reaction of 3-aminopropylamine with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of phosphorous acid and 3-aminopropylamine in a solvent such as water or ethanol, followed by heating the mixture to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-propanephosphonous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds. These products have various applications in different fields .
Applications De Recherche Scientifique
3-Amino-propanephosphonous has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-propanephosphonous involves its interaction with GABA B receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological effects. The compound also influences the secretion of basal prolactin, which is important for various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethylphosphonic acid: Another phosphonic acid derivative with similar properties.
(Aminomethyl)phosphonic acid: A related compound with a different amino group position.
4-Aminobutylphosphonic acid: A longer-chain analogue with similar chemical properties.
Uniqueness
3-Amino-propanephosphonous is unique due to its specific interaction with GABA B receptors and its role in modulating basal prolactin secretion. Its structure allows for specific binding and activity that is distinct from other similar compounds .
Propriétés
Formule moléculaire |
C3H10NO2P |
|---|---|
Poids moléculaire |
123.09 g/mol |
Nom IUPAC |
3-aminopropylphosphonous acid |
InChI |
InChI=1S/C3H10NO2P/c4-2-1-3-7(5)6/h5-6H,1-4H2 |
Clé InChI |
SOEYCMDWHXVTQC-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-bromonaphthalen-1-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8360639.png)

![[1,2,3]Thiadiazolo[4,5-h]isoquinoline](/img/structure/B8360646.png)



![N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine](/img/structure/B8360668.png)
![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B8360673.png)
![5-Benzyl-6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one](/img/structure/B8360682.png)


